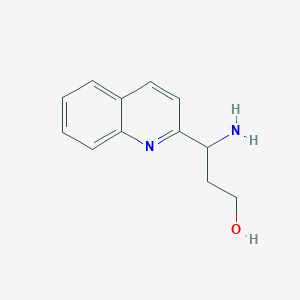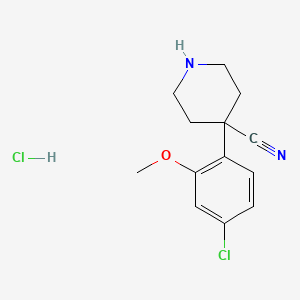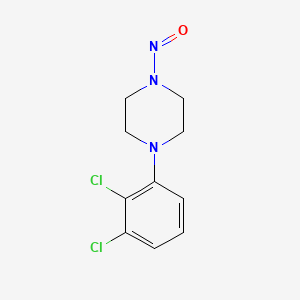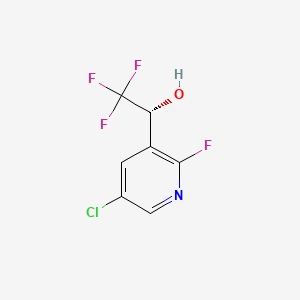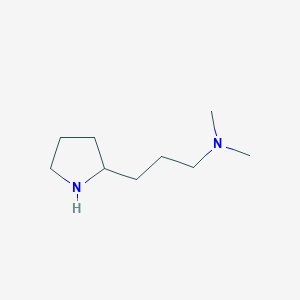
n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine: is a chemical compound with the molecular formula C9H20N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine typically begins with commercially available starting materials such as pyrrolidine and 3-chloropropan-1-amine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is used as an intermediate in the synthesis of more complex organic molecules.
- It serves as a building block in the preparation of heterocyclic compounds.
Biology:
- The compound is studied for its potential biological activity, including its effects on neurotransmitter systems.
Medicine:
- Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry:
- It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
n,n-Dimethyl-3-(pyrrolidin-2-yl)prop-2-yn-1-amine: A structurally similar compound with an alkyne group instead of an alkane chain.
n,n-Dimethyl-3-phenyl-3-(pyridin-2-yl)propan-1-amine: A compound with a phenyl and pyridine ring, showing different biological activity.
Uniqueness:
- n,n-Dimethyl-3-(pyrrolidin-2-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
- The presence of the pyrrolidine ring and the dimethylamino group allows for diverse chemical modifications and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H20N2 |
|---|---|
Poids moléculaire |
156.27 g/mol |
Nom IUPAC |
N,N-dimethyl-3-pyrrolidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H20N2/c1-11(2)8-4-6-9-5-3-7-10-9/h9-10H,3-8H2,1-2H3 |
Clé InChI |
IQVRYZWBINJSPG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)
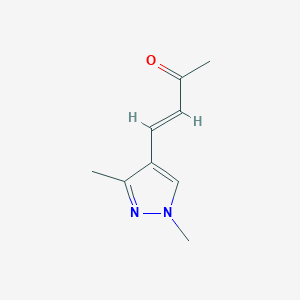
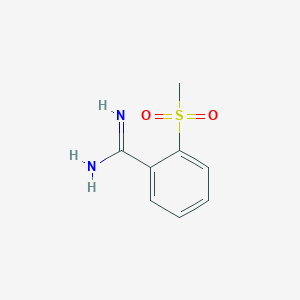
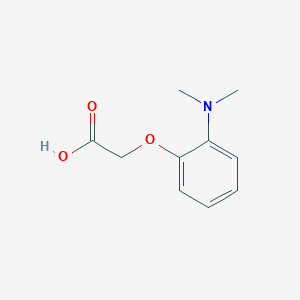

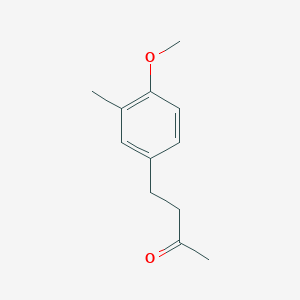

![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
